molecular formula C13H17BrClNO2 B8596540 4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline

4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline

Cat. No. B8596540
M. Wt: 334.63 g/mol
InChI Key: XLPDJFXKCFZKHY-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

N-(tert-Butoxycarbonyl)-3-chloro-N,4-dimethylaniline (62.6 g) was dissolved in carbon tetrachloride (310 ml), and N-bromosuccinimide (52.3 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (3.77 g) were added. The mixture was stirred at 55° C. for 2 hr and 75° C. for 1 hr, and hexane (500 ml) was added. The mixture was stirred under ice-cooling for 1 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was diluted with ethyl acetate (310 ml) and washed successively with saturated aqueous sodium hydrogen carbonate solution (500 ml) and saturated brine (500 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-bromomethyl-N-(tert-butoxycarbonyl)-N-methyl-3-chloroaniline as a brown oil (75.6 g).
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH3:17])[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([Cl:16])[CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Br:18]N1C(=O)CCC1=O.CCCCCC>C(Cl)(Cl)(Cl)Cl.N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N>[Br:18][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH3:17])=[CH:10][C:11]=1[Cl:16]

Inputs

Step One
Name
Quantity
62.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1=CC(=C(C=C1)C)Cl)C
Name
Quantity
310 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
52.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.77 g
Type
catalyst
Smiles
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 55° C. for 2 hr and 75° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (310 ml)
WASH
Type
WASH
Details
washed successively with saturated aqueous sodium hydrogen carbonate solution (500 ml) and saturated brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=C(C=C(N(C)C(=O)OC(C)(C)C)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 75.6 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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